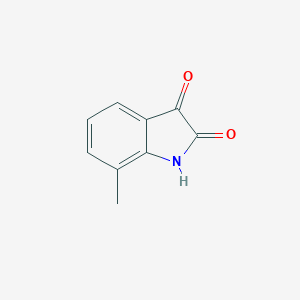

7-Methylisatin

Katalognummer B072143

Molekulargewicht: 161.16 g/mol

InChI-Schlüssel: UEHZKEABUOAZSH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04530929

Procedure details

In a 5 l flask is placed chloral hydrate (90 g, 0.54 mole) and water (1200 ml). To this solution is added sodium sulfate decahydrate (1300 g, 10.9 mole) followed by a solution of o-methylaniline (54 g, 0.5 mole) in water (300 ml) containing concentrated hydrochloric acid (43 ml, 0.5 mole). Then a solution of hydroxylamine hydrochloride (110 g, 1.58 mole) in water (50 ml) is added. The reaction mixture is heated to reflux over a 90 minute period and refluxed 30 minutes. The reaction is cooled in ice and the resulting crystalline ortho-isonitrosoacetotoluidide is isolated by filtration and air dried. The orthoisonitrosoacetotoluidide is dissolved in portions in concentrated sulfuric acid (325 ml) that is preheated to 50° C. with vigorous stirring. The reaction temperature is maintained under 75° C. When the addition is complete, the mixture is heated at 80° C. for 30 minutes, cooled, and poured unto ice (3 kg). The 7-methylisatin is isolated by filtration. The 7-methylisatin is purified by dissolution in dilute sodium hydroxide. The basic solution is treated with 4N hydrochloric acid until a slight amount of precipitation is evident. The mixture is filtered and the filtrate is acidified. The pure 7-methylisatin is recovered by filtration and dried in vacuo at 80° C. and 0.1 mm pressure, mp 114°-145° C. (A. Wahl, et al., Ann. Chim. 5 314 (1926).

Name

sodium sulfate decahydrate

Quantity

1300 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.[OH2:8].O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:25][C:26]1[CH:32]=[CH:31][CH:30]=[CH:29][C:27]=1[NH2:28].Cl.Cl.NO>O>[CH3:25][C:26]1[CH:32]=[CH:31][CH:30]=[C:29]2[C:27]=1[NH:28][C:2](=[O:8])[C:3]2=[O:5] |f:1.2.3.4.5.6.7.8.9.10.11.12.13,16.17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(O)O)(Cl)Cl

|

Step Two

|

Name

|

sodium sulfate decahydrate

|

|

Quantity

|

1300 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

54 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(N)C=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

43 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

1200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 5 l flask is placed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux over a 90 minute period

|

|

Duration

|

90 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction is cooled in ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting crystalline ortho-isonitrosoacetotoluidide is isolated by filtration and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The orthoisonitrosoacetotoluidide is dissolved in portions in concentrated sulfuric acid (325 ml) that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is preheated to 50° C. with vigorous stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated at 80° C. for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured unto ice (3 kg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC=C2C(C(NC12)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |